REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([O:9][C:10]([F:13])([F:12])[F:11])[CH:6]=[C:5]([Cl:14])[C:3]=1N.N([O-])=O.[Na+].[I-:19].[K+]>Cl.O>[Cl:1][C:2]1[CH:8]=[C:7]([O:9][C:10]([F:13])([F:12])[F:11])[CH:6]=[C:5]([Cl:14])[C:3]=1[I:19] |f:1.2,3.4|
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Name
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|
Quantity
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4.65 g
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Type
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reactant
|
Smiles
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ClC1=C(N)C(=CC(=C1)OC(F)(F)F)Cl
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Name
|
|
Quantity
|
0.913 g
|
Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The solution was quenched with saturated aq. Na2S2O3 solution (100 mL)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (300 mL)
|
Type
|
WASH
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Details
|
The organic phase was washed with 0.1 N HCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
aq. NaHCO3 sol. (500 mL), and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (10-40% EtOAc/hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C(=CC(=C1)OC(F)(F)F)Cl)I
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |